

# Introduction: The Significance of 4-(3,5-Difluorophenyl)aniline in Modern Chemistry

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## Compound of Interest

Compound Name: 4-(3,5-Difluorophenyl)aniline

Cat. No.: B1603696

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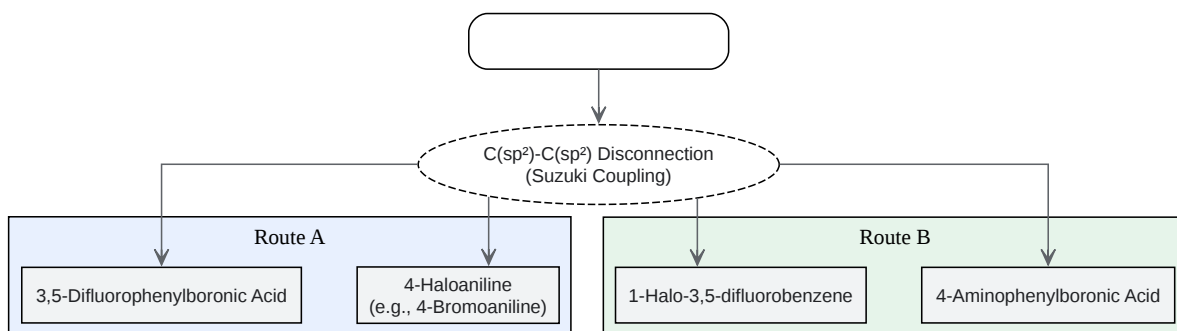
**4-(3,5-Difluorophenyl)aniline** (CAS No: 405058-00-6) is a biaryl amine that has emerged as a crucial building block in the fields of medicinal chemistry and materials science.<sup>[1]</sup> Its structure, featuring a 3,5-difluorophenyl moiety linked to an aniline ring, provides a unique combination of steric and electronic properties. The strategic incorporation of fluorine atoms is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.<sup>[2]</sup> Consequently, **4-(3,5-Difluorophenyl)aniline** serves as a pivotal intermediate in the synthesis of a range of biologically active compounds and advanced organic materials.

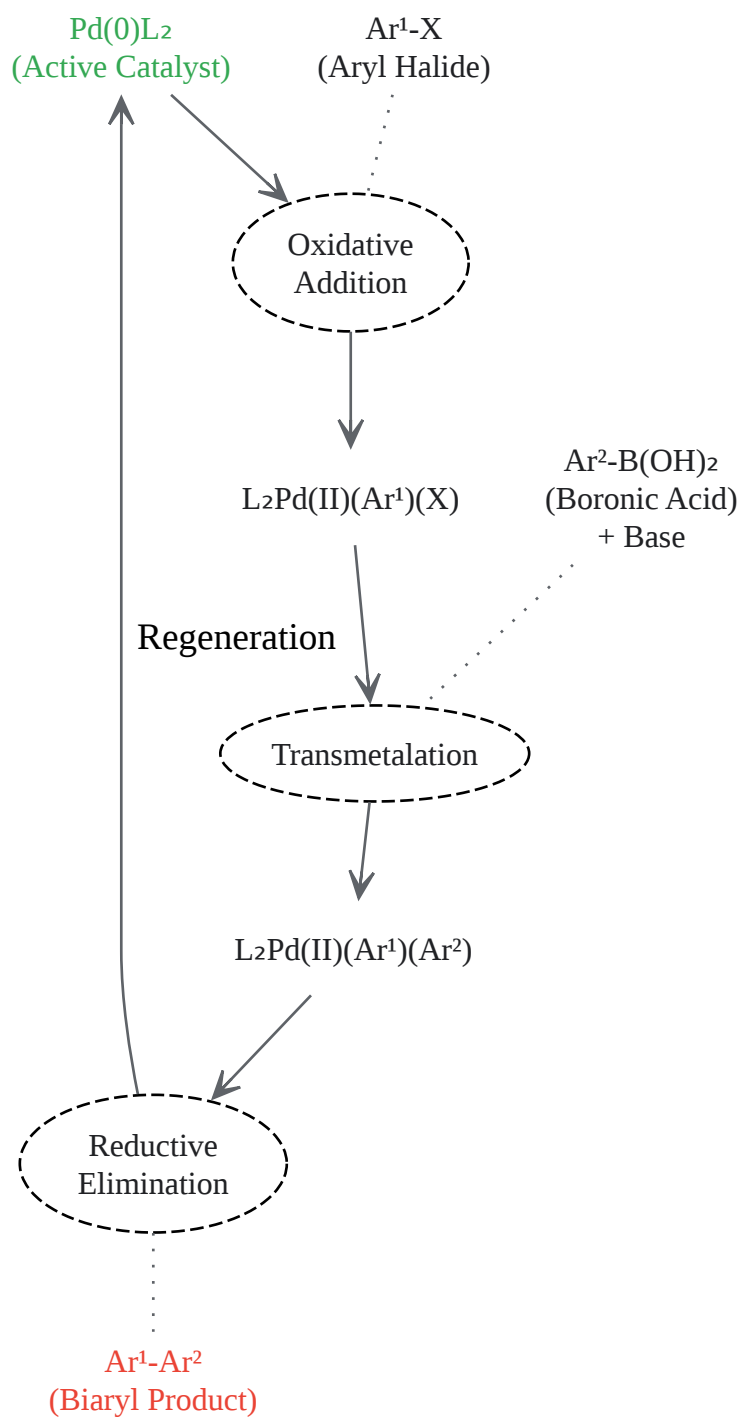
This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, focusing on robust and widely adopted methodologies. As a Senior Application Scientist, this document is designed to offer not just protocols, but a foundational understanding of the reaction mechanisms and the rationale behind experimental design, empowering researchers and drug development professionals to effectively synthesize and utilize this versatile chemical intermediate.

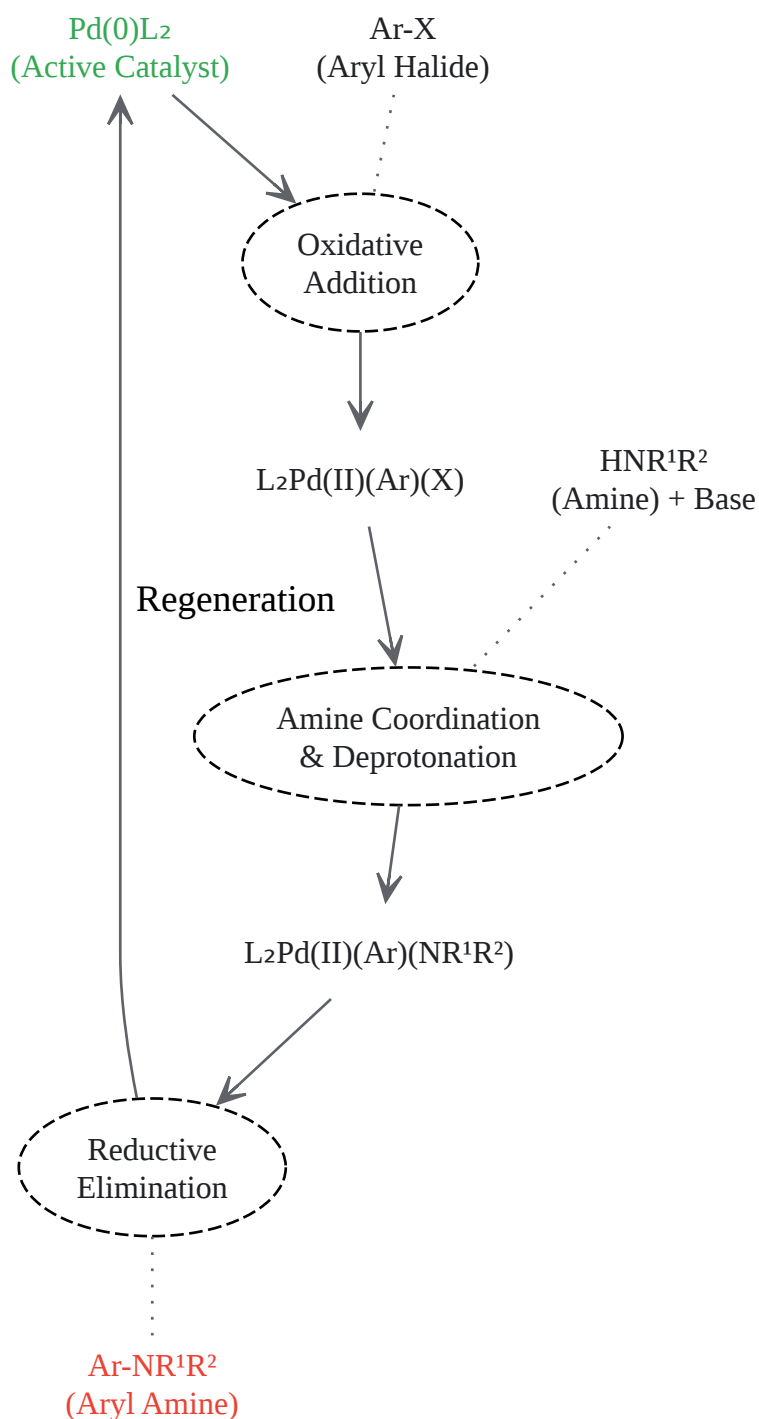
## Retrosynthetic Analysis: A Strategic Disconnection

The core structure of **4-(3,5-Difluorophenyl)aniline** is a biphenyl system. A logical retrosynthetic analysis points to the disconnection of the C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bond between the two aromatic rings. This disconnection strategy immediately highlights palladium-catalyzed cross-coupling reactions as the most powerful and efficient forward-synthetic approach. Among these, the Suzuki-Miyaura cross-coupling is the preeminent choice for its mild conditions, broad

functional group tolerance, and the commercial availability and stability of its boronic acid reagents.<sup>[3][4]</sup>







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## References

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- To cite this document: BenchChem. [Introduction: The Significance of 4-(3,5-Difluorophenyl)aniline in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603696#synthesis-pathways-for-4-3-5-difluorophenyl-aniline]

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